molecular formula C22H30N2OS B14651286 Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl) O-pentyl ester CAS No. 51308-67-9

Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl) O-pentyl ester

Cat. No.: B14651286
CAS No.: 51308-67-9
M. Wt: 370.6 g/mol
InChI Key: SGYXPSALCIISLP-UHFFFAOYSA-N
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Description

Properties

CAS No.

51308-67-9

Molecular Formula

C22H30N2OS

Molecular Weight

370.6 g/mol

IUPAC Name

S-[(4-tert-butylphenyl)methyl] N-(2-pentylpyridin-3-yl)carbamothioate

InChI

InChI=1S/C22H30N2OS/c1-5-6-7-9-19-20(10-8-15-23-19)24-21(25)26-16-17-11-13-18(14-12-17)22(2,3)4/h8,10-15H,5-7,9,16H2,1-4H3,(H,24,25)

InChI Key

SGYXPSALCIISLP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C=CC=N1)NC(=O)SCC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl) O-pentyl ester typically involves multi-step organic reactions. One common method includes the reaction of 3-pyridinyl carbonimidothioic acid with an appropriate alcohol (such as pentanol) in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as distillation, crystallization, or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl) O-pentyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonimidothioic acid group to amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or pyridine ring positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkoxides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce amines.

Scientific Research Applications

Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl) O-pentyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl) O-pentyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous Esters with Varying Alkyl Chains

The compound belongs to a family of carbonimidothioic acid esters differing in the alkyl chain length of the ester moiety. Key analogs include:

Compound Name CAS RN Alkyl Chain Molecular Formula Molecular Weight (g/mol) Toxicity (Oral LD₅₀)
S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-ethyl ester DRV875 Ethyl C₁₉H₂₄N₂OS 328.47 Not reported
S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-propyl ester DRV930 Propyl C₂₀H₂₆N₂OS 342.50 Not reported
Target Compound (O-pentyl ester) 51308-62-4 Pentyl C₂₂H₃₀N₂OS 370.60 >1 g/kg

Key Observations :

  • Solubility Trends : Longer alkyl chains (e.g., pentyl) likely reduce aqueous solubility compared to shorter chains (ethyl, propyl) due to increased hydrophobicity.
  • Toxicity : The O-pentyl ester’s moderate toxicity (LD₅₀ >1 g/kg) suggests alkyl chain length may influence metabolic pathways or bioavailability .

Substituent Variations on the Aromatic Ring

Chlorinated Phenyl Derivatives

Compounds with chlorine substituents exhibit distinct properties:

Compound Name CAS RN Substituent Molecular Formula Molecular Weight (g/mol) Key Features
O-Butyl S-((3,4-dichlorophenyl)methyl) ester 34763-54-7 3,4-Dichlorophenyl C₁₇H₁₈Cl₂N₂OS 369.31 Higher electronegativity from Cl atoms
Target Compound 51308-62-4 4-tert-Butylphenyl C₂₂H₃₀N₂OS 370.60 Bulky tert-butyl group

Key Observations :

  • Electron Effects : Chlorine atoms in 34763-54-7 may enhance electrophilicity, increasing toxicity or biological activity .

Sulfur-Containing Analogs

A sulfur-rich analog, Carbonimidodithioic acid, 3-pyridinyl-, (4-(1,1-dimethylethyl)phenyl)methyl 1-methylpropyl ester (CID 3039812), differs in sulfur atom count:

Property Target Compound CID 3039812
Molecular Formula C₂₂H₃₀N₂OS C₂₁H₂₈N₂S₂
Sulfur Atoms 1 (thioester) 2 (dithioester)
Key Functional Groups O-pentyl ester 1-methylpropyl ester

Key Observations :

  • Reactivity: The dithioester in CID 3039812 may exhibit higher nucleophilicity or altered decomposition pathways (e.g., increased SOₓ emissions) compared to the monothioester target compound .
  • Molecular Weight : Reduced molecular weight (356.56 vs. 370.60) due to fewer carbon atoms and additional sulfur.

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